(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is an organic compound identified as an impurity formed during the synthesis of the anticonvulsant drug Lacosamide. [] This compound belongs to the carbamate family, characterized by the presence of a carbamate functional group (-NHCOO-). Its role in scientific research is primarily as a subject of chemical synthesis and structural characterization studies.
(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a chemical compound with the CAS number 880468-89-3. It is classified as a carbamate derivative, which are compounds containing the functional group characterized by a carbonyl (C=O) bonded to a nitrogen atom (N). This specific compound is notable for its potential applications in medicinal chemistry and drug development due to its structural properties.
(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate falls under the category of organic compounds, specifically within the subclass of carbamates. Its molecular formula is , and it has a molecular weight of approximately 308.373 g/mol. The compound is also recognized for its chirality, being an enantiomer of a larger class of compounds used in biological applications.
The synthesis of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves several steps, including the formation of intermediates that are subsequently converted into the final product. A common method includes the use of tert-butyl carbamate as a starting material, which undergoes reactions with benzylamine and methoxyacetic acid derivatives.
One synthesis route described involves:
The molecular structure of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate features a tert-butyl group attached to a benzylamino moiety and a methoxycarbonyl group. The compound exhibits chirality due to the presence of an asymmetric carbon atom.
Key structural data includes:
(R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate can participate in various chemical reactions typical of carbamates, including hydrolysis, transesterification, and nucleophilic substitutions.
In practical applications:
The mechanism of action for (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate primarily revolves around its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Research indicates that compounds similar to this one may act as enzyme inhibitors or modulators due to their structural similarity to natural substrates or inhibitors. Detailed studies are necessary to elucidate specific pathways and interactions at the molecular level .
Key physical properties include:
Chemical properties include:
(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific uses:
(R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS: 880468-89-3) represents a structurally complex chiral building block with significant importance in modern pharmaceutical synthesis. The compound features a stereogenic center at the C2 position, which confers its crucial (R)-configuration essential for biological activity in derived pharmaceuticals. Its systematic name follows IUPAC conventions, precisely defining the tert-butoxycarbonyl (Boc) protection, benzylamino group, and methoxypropionamide backbone that collectively enable its synthetic utility. The molecule is alternatively known through several synonyms in chemical literature and commercial catalogs, including Lacosamide Intermediate, BOC-serine methyl ether benzylamine, and Lacosamide impurity A [1] [3]. These varied names reflect its functional roles across different contexts within medicinal chemistry and drug manufacturing. The compound's molecular formula (C₁₆H₂₄N₂O₄) and weight (308.37 g/mol) provide the foundational chemical identity that underpins its physicochemical behavior and analytical characterization [1] [2].
This compound serves as a critical synthetic precursor in the production pathway of Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide], an anticonvulsant medication approved for partial-onset seizures and neuropathic pain. As an advanced intermediate, it occupies a strategic position in the synthesis sequence where its Boc-protected amino group and benzylamino functionality allow precise stereochemical control during subsequent synthetic manipulations [1] [7]. The molecular architecture incorporates protective groups that deliver orthogonal reactivity: the Boc group offers acid-labile protection for the amine functionality, while the benzyl group provides stability during intermediate transformations. These design elements enable synthetic chemists to conduct selective deprotections and couplings necessary to arrive at the final active pharmaceutical ingredient while preserving the chiral integrity at the critical stereocenter [2] [4] [7]. The intermediate's significance extends beyond mere structural considerations to practical manufacturing advantages, including crystallinity for purification, shelf stability, and appropriate solubility profiles for reaction processing.
The development of this compound is intrinsically linked to the evolutionary pathway of Lacosamide, which emerged as a novel antiepileptic drug in the late 1990s and early 2000s. As pharmaceutical manufacturers optimized synthetic routes to Lacosamide, the Boc-protected intermediate emerged as a key strategic point that balanced synthetic efficiency, stereochemical purity, and process safety. The compound first appeared in significant quantities in pharmaceutical development literature approximately coinciding with Lacosamide's clinical advancement [7]. Its adoption represented an improvement over earlier intermediates that struggled with racemization issues during synthetic steps or required cumbersome purification methods. The intermediate's commercial availability through fine chemical suppliers expanded substantially post-2010 as Lacosamide gained global regulatory approvals and market penetration, reflecting its established role in robust manufacturing processes [3] [7]. Today, it stands as a testament to how intermediate design influences the practical and economic aspects of pharmaceutical production, particularly for enantiomerically pure therapeutics targeting neurological conditions.
Table 1: Key Identifiers for (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
Property | Value/Designation |
---|---|
Systematic Name | (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate |
CAS Registry Number | 880468-89-3 |
Molecular Formula | C₁₆H₂₄N₂O₄ |
Molecular Weight | 308.37 g/mol |
Common Synonyms | Lacosamide Intermediate; BOC-serine methyl ether benzylamine; Lacosamide impurity A; (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide |
IUPAC Name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-methoxyethyl]carbamate |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1